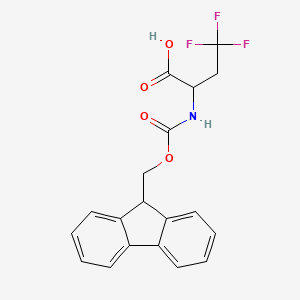

Fmoc-2-amino-4,4,4-trifluorobutyric acid

Beschreibung

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a fluorinated non-proteinogenic amino acid derivative widely employed in peptide synthesis and pharmaceutical research. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (CF₃) side chain, which enhances lipophilicity, metabolic stability, and steric bulk compared to natural amino acids like leucine . The compound is synthesized via asymmetric alkylation of chiral glycine equivalents, achieving >97.8% enantiomeric excess (ee) for the (S)-enantiomer, and is scalable to >300 g batches . Key applications include drug design for modulating peptide-protein interactions and improving pharmacokinetics .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDOSLXDQUFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Fluorinated Side Chain Variants

(a) Fmoc-2-Amino-4,4-Difluorobutyric Acid

- Structure : Replaces the CF₃ group with CF₂H.

- Properties : Reduced lipophilicity and steric hindrance compared to the trifluoro analog. Molecular weight: 361.34 g/mol (vs. 379.34 g/mol for the trifluoro derivative) .

- Synthesis : Similar alkylation strategies but with difluorinated reagents.

- Applications : Used in peptides requiring moderate fluorination for solubility-stability balance .

(b) Fmoc-(S)-2-Amino-5-(Tritylthio)-Pentanoic Acid

Aromatic Side Chain Derivatives

(a) Fmoc-(R)-3-Amino-4-(3-Pyridyl)Butyric Acid

- Structure : Contains a pyridyl group, enabling π-π stacking and hydrogen bonding. Molecular weight: 402.44 g/mol .

- Applications : Enhances peptide interactions with aromatic residues in enzymes or receptors .

(b) Fmoc-(R)-3-Amino-4-(4-Methoxyphenyl)Butyric Acid

Data Table: Key Properties of Fmoc-2-Amino-4,4,4-Trifluorobutyric Acid and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Purity (%) | Key Applications |

|---|---|---|---|---|---|---|

| Fmoc-2-amino-4,4,4-trifluorobutyric acid (S) | 181128-48-3 | C₁₉H₁₆F₃NO₄ | 379.34 | 3 | 98 | Drug design, peptide stability |

| Fmoc-2-amino-4,4-difluorobutyric acid | 467442-21-3 | C₁₉H₁₇F₂NO₄ | 361.34 | 2 | 95 | Solubility-optimized peptides |

| Fmoc-(R)-3-amino-4-(3-pyridyl)butyric acid | 269396-66-9 | C₂₄H₂₂N₂O₄ | 402.44 | 0 | 98 | Enzyme/receptor targeting |

| Fmoc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid | 1421258-65-2 | C₂₆H₂₅NO₅ | 419.44 | 0 | ≥95 | Membrane permeability studies |

Q & A

Q. What are the key analytical techniques for characterizing the purity and stereochemical integrity of Fmoc-2-amino-4,4,4-trifluorobutyric acid?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (254 nm or 280 nm) to assess purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve Fmoc-protected compounds .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) confirm structural integrity. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF verifies molecular weight (expected [M+H]⁺: 379.34 g/mol for C₁₉H₁₆F₃NO₄) .

- Chiral Analysis: Chiral HPLC or polarimetry ensures enantiomeric purity, critical for peptide applications .

Q. What synthetic routes are recommended for Fmoc-2-amino-4,4,4-trifluorobutyric acid, and how is racemization minimized?

Methodological Answer:

- Step 1: Start with (S)-2-amino-4,4,4-trifluorobutyric acid. Protect the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., Na₂CO₃/dioxane) .

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography or recrystallization.

- Racemization Mitigation: Maintain pH < 9 during Fmoc protection and use low temperatures (0–4°C) to preserve stereochemistry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide stability and conformational dynamics in solid-phase synthesis (SPPS)?

Methodological Answer:

- Steric and Electronic Effects: The CF₃ group increases steric bulk and electron-withdrawing effects, potentially slowing coupling kinetics. Use coupling agents like HATU or PyBOP with DIPEA to enhance efficiency .

- Stability Under Basic Conditions: The Fmoc group is base-labile. Optimize piperidine deprotection times (20% piperidine/DMF, 2 × 5 min) to avoid premature cleavage of the trifluorobutyr side chain .

- Conformational Studies: Circular Dichroism (CD) and molecular dynamics simulations can assess how CF₃ alters peptide helicity or β-sheet propensity .

Q. What strategies resolve contradictions in reported coupling efficiencies for Fmoc-2-amino-4,4,4-trifluorobutyric acid with sterically hindered residues?

Methodological Answer:

- Pre-activation Protocols: Pre-activate the amino acid with HATU/HOAt (1:1) in DMF for 5–10 min before coupling to improve reactivity .

- Solvent Optimization: Use DCM:DMF (1:1) mixtures to reduce viscosity and enhance reagent diffusion in resin pores .

- Kinetic Monitoring: Employ Kaiser tests or FT-IR spectroscopy to track real-time coupling efficiency and identify incomplete reactions .

Q. How does enantiomeric purity of Fmoc-2-amino-4,4,4-trifluorobutyric acid impact peptide bioactivity?

Methodological Answer:

- Case Study: Compare (S)- and (R)-enantiomers in model peptides (e.g., enzyme substrates). Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity differences .

- Biological Assays: Test enantiopure vs. racemic peptides in cell-based assays (e.g., IC₅₀ for protease inhibition). Contradictory bioactivity data may arise from off-target interactions with chiral biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.